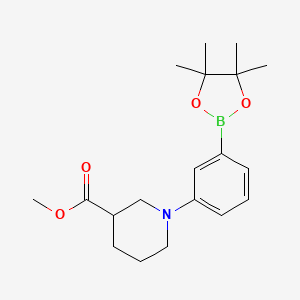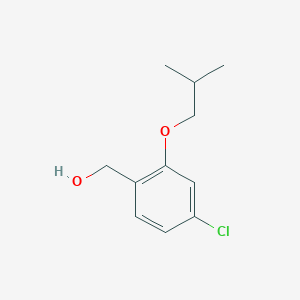
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is a heterocyclic compound that features a benzyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one typically involves the reaction of benzylamine with trichloromethyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of an inert solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-Benzyl-2-methyl-1,3-oxazolidin-5-one.
Substitution: 4-Benzyl-2-(substituted)-1,3-oxazolidin-5-one derivatives.
科学的研究の応用
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.
類似化合物との比較
Similar Compounds
4-Benzyl-2-methyl-1,3-oxazolidin-5-one: Similar structure but with a methyl group instead of a trichloromethyl group.
4-Benzyl-2-(chloromethyl)-1,3-oxazolidin-5-one: Contains a chloromethyl group instead of a trichloromethyl group.
4-Benzyl-2-(thiocyanatomethyl)-1,3-oxazolidin-5-one: Features a thiocyanatomethyl group.
Uniqueness
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
69267-95-4 |
|---|---|
分子式 |
C11H10Cl3NO2 |
分子量 |
294.6 g/mol |
IUPAC名 |
4-benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H10Cl3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-5,8,10,15H,6H2 |
InChIキー |
NNRRPBFNZYQWNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(N2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


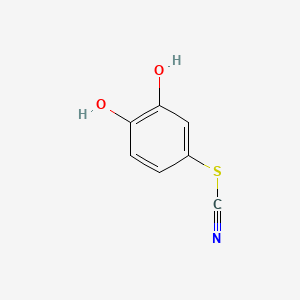
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
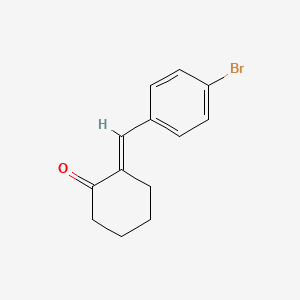
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
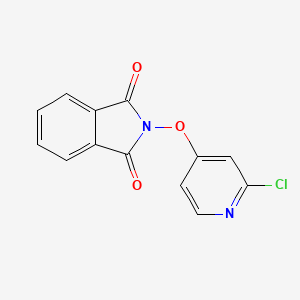
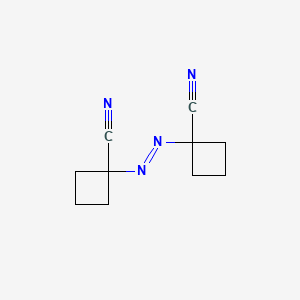
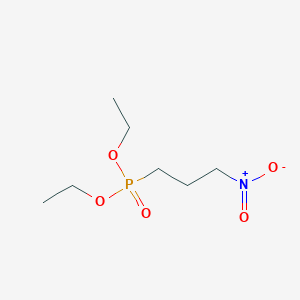
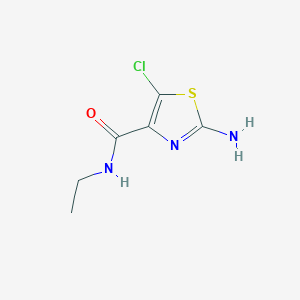

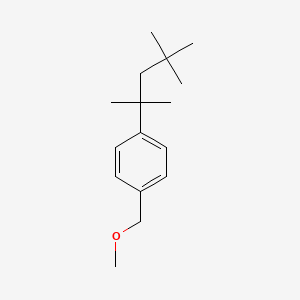

![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
